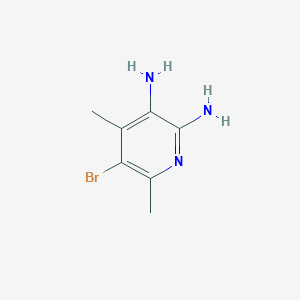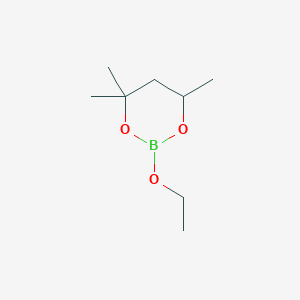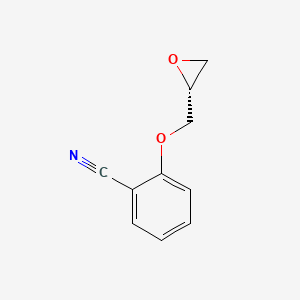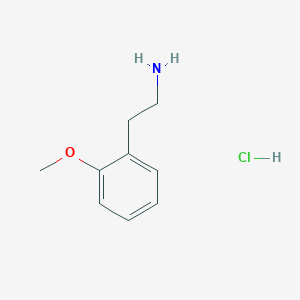
5-Bromo-4,6-dimethylpyridine-2,3-diamine
Übersicht
Beschreibung
5-Bromo-4,6-dimethylpyridine-2,3-diamine (BDPDA) is an organic compound that has been studied extensively due to its unique properties and potential applications in various scientific fields. BDPDA is an aromatic diamine, and it is a derivative of pyridine. It has a molecular weight of 179.09 g/mol and a melting point of 120-121°C. BDPDA is a colourless crystalline solid that is soluble in water and organic solvents.
Wirkmechanismus
The mechanism of action of 5-Bromo-4,6-dimethylpyridine-2,3-diamine is not completely understood. However, it is known that 5-Bromo-4,6-dimethylpyridine-2,3-diamine can undergo a variety of reactions, such as nucleophilic substitution, electrophilic addition, and radical reactions. These reactions are often catalyzed by the presence of a base, such as sodium hydroxide, or a Lewis acid, such as boron trifluoride.
Biochemische Und Physiologische Effekte
5-Bromo-4,6-dimethylpyridine-2,3-diamine has been studied for its potential biochemical and physiological effects. It has been found to be an inhibitor of the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters. Additionally, 5-Bromo-4,6-dimethylpyridine-2,3-diamine has been found to have anti-inflammatory and anti-oxidant properties. However, it is important to note that 5-Bromo-4,6-dimethylpyridine-2,3-diamine has not been approved for use in humans and its safety and efficacy have not been established.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 5-Bromo-4,6-dimethylpyridine-2,3-diamine in laboratory experiments is that it can be used as a reagent for the synthesis of various organic compounds. Additionally, 5-Bromo-4,6-dimethylpyridine-2,3-diamine is relatively easy to synthesize and is readily available. However, there are some limitations to using 5-Bromo-4,6-dimethylpyridine-2,3-diamine in laboratory experiments. It is a volatile compound and is sensitive to light and heat. Additionally, it can be a skin and eye irritant and should be handled with caution.
Zukünftige Richtungen
The potential applications of 5-Bromo-4,6-dimethylpyridine-2,3-diamine are still being explored. Some potential future directions include the use of 5-Bromo-4,6-dimethylpyridine-2,3-diamine as a catalyst in the synthesis of new materials, the use of 5-Bromo-4,6-dimethylpyridine-2,3-diamine as a reagent in the synthesis of pharmaceuticals, and the use of 5-Bromo-4,6-dimethylpyridine-2,3-diamine in the development of new dyes and pigments. Additionally, further research is needed to fully understand the biochemical and physiological effects of 5-Bromo-4,6-dimethylpyridine-2,3-diamine.
Wissenschaftliche Forschungsanwendungen
5-Bromo-4,6-dimethylpyridine-2,3-diamine has been studied extensively for its potential applications in various scientific fields. It has been used as a catalyst in organic synthesis, as a reagent for the synthesis of organic compounds, and as a reactant in the synthesis of polymers. 5-Bromo-4,6-dimethylpyridine-2,3-diamine has also been used as a precursor in the synthesis of novel materials such as polymers, nanomaterials, and organic semiconductors. Additionally, 5-Bromo-4,6-dimethylpyridine-2,3-diamine has been used in the synthesis of pharmaceuticals, in the preparation of dyes and pigments, and in the synthesis of other organic compounds.
Eigenschaften
IUPAC Name |
5-bromo-4,6-dimethylpyridine-2,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BrN3/c1-3-5(8)4(2)11-7(10)6(3)9/h9H2,1-2H3,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZWGWIGUAUNESB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=C1Br)C)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90578662 | |
| Record name | 5-Bromo-4,6-dimethylpyridine-2,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90578662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-4,6-dimethylpyridine-2,3-diamine | |
CAS RN |
89728-15-4 | |
| Record name | 5-Bromo-4,6-dimethylpyridine-2,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90578662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Pyrrolo[1,2-a]pyrimidine-6-carbaldehyde](/img/structure/B1611208.png)


![3-nitro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1611211.png)





![2-Methylbenzo[B]thiophene-7-carboxylic acid](/img/structure/B1611222.png)


